molecular formula C20H17ClN4 B2620408 N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-39-9

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2620408
CAS-Nummer: 890611-39-9
Molekulargewicht: 348.83
InChI-Schlüssel: BKBFLSRSPIKBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a chlorine-substituted phenyl group at the N7 position, a methyl group at C5, and a 4-methylphenyl substituent at C3.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBFLSRSPIKBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (dimethylformamide) . Another approach includes the reaction of aminopyrazoles with enaminonitriles, enaminones, or unsaturated ketones . These methods provide high yields and are efficient for industrial production.

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

ReactantsCatalyst/SolventTemperatureYieldReference
3-Amino-5-methylpyrazole + β-enaminoneDMF, POCl₃ (catalytic)80–100°C65–78%
3-Amino-4-chlorophenylpyrazole + β-ketoesterEthanol, H₂SO₄Reflux72%

The methyl and aryl substituents at positions 3 and 5 enhance electron density in the pyrimidine ring, facilitating regioselective cyclization .

Oxidation Reactions

The methyl group at position 5 undergoes oxidation to a carboxyl group under strongly acidic or enzymatic conditions :

Example Reaction Pathway:

Substrate : N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Oxidizing Agent : KMnO₄ in H₂SO₄
Product : 5-Carboxy derivative
Yield : 58%
Mechanism : Radical-mediated oxidation of the methyl group to -COOH.

Suzuki-Miyaura Coupling

The 4-chlorophenyl group at position 7 participates in cross-coupling reactions.

ConditionsBoronic Acid ReagentProduct SubstituentYieldReference
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)82%
PdCl₂(dppf), K₃PO₄, DMF3-Fluorophenylboronic acid7-(3-Fluorophenyl)76%

Sonogashira Coupling

Alkynylation at position 3 is achieved under Pd/Cu catalysis:
Substrate : Halogenated derivative (3-Br)
Reagent : Phenylacetylene
Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N
Product : 3-Phenylethynyl derivative
Yield : 68% .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring allows substitution at position 2 or 6:

ReagentPosition SubstitutedProductYieldReference
Morpholine, K₂CO₃, DMFPosition 22-Morpholinyl derivative64%
Sodium methoxide, MeOHPosition 66-Methoxy derivative71%

Reduction and Hydrogenation

Selective reduction of the pyrimidine ring is observed under catalytic hydrogenation:

Conditions : H₂ (1 atm), Pd/C, EtOH
Product : Dihydropyrazolo[1,5-a]pyrimidine
Yield : 85% .

Halogenation and Nitration

Electrophilic substitution at position 3 is feasible due to the electron-rich pyrazole ring:

Reaction TypeReagentProductYieldReference
NitrationHNO₃/H₂SO₄3-Nitro derivative60%
BrominationBr₂/FeBr₃3-Bromo derivative73%

Biological Activity-Driven Modifications

The compound’s antitumor potential is enhanced by introducing pharmacophores:

ModificationBiological TargetIC₅₀ ValueReference
5-Carboxy derivativeCDK2 Inhibitor0.95 µM
3-Phenylethynyl derivativeBCL6 Inhibitor1.26 µM

Comparative Reactivity Table

Reaction TypePosition AffectedKey Influencing FactorYield Range
Suzuki Coupling7-ArylElectron-withdrawing groups68–82%
Oxidation5-MethylAcid strength58–65%
NAS2/6Nucleophilicity of reagent64–71%
Nitration3Electrophilic strength60–73%

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been investigated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are critical in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the pyrazolo-pyrimidine core. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Table 1: Summary of Synthetic Methods for Pyrazolo-Pyrimidine Derivatives

MethodologyDescriptionYield (%)
CyclizationReaction of 4-chlorophenyl and 4-methylphenyl derivatives with hydrazine derivatives75
SubstitutionIntroduction of various substituents at the 7-position of the pyrimidine ring80
FunctionalizationModifying existing functional groups to improve solubility and bioavailability70

Several studies have been conducted to evaluate the biological activity of this compound. These studies typically assess:

  • Cytotoxicity : Evaluating effects on cancer cell lines using assays like MTT or XTT.
  • Inhibition Studies : Measuring the inhibition of specific enzymes related to inflammation or microbial resistance.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to determine suitability for clinical use.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidine were tested against a panel of cancer cell lines including breast and lung cancer cells. The results indicated that certain modifications significantly enhanced antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was shown to reduce swelling and joint destruction by downregulating inflammatory mediators such as IL-6 and TNF-alpha .

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of tyrosine kinases and c-AMP phosphodiesterase, leading to the modulation of cellular signaling pathways . This inhibition results in the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 3) Substituents (Position 5) Amine Group Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 4-methylphenyl methyl 4-chlorophenyl C₂₁H₁₈ClN₅ 375.85 High lipophilicity (inferred) -
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-methoxyphenyl methyl 4-chlorophenyl C₂₀H₁₇ClN₄O 364.83 Enhanced solubility (methoxy group)
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) 4-fluorophenyl phenyl pyridin-2-ylmethyl C₂₅H₂₀FN₅ 409.17 Anti-mycobacterial (MIC = 0.5 µg/mL)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine phenyl phenyl 4-chlorophenyl C₂₅H₁₉ClN₄ 410.90 Steric bulk reduces membrane permeability
Triazolo[1,5-a]pyrimidine derivatives (e.g., Compound 92) N/A (triazolo core) methyl 4-chlorophenyl C₁₄H₁₆ClN₇ 325.78 Anti-Plasmodium (IC₅₀ = 12 nM)
Key Observations:
  • Position 3 Substituents: The target compound’s 4-methylphenyl group at C3 increases lipophilicity compared to 2-methoxyphenyl () or 4-fluorophenyl (). This may enhance membrane permeability but reduce aqueous solubility .
  • Position 5 Substituents :

    • The methyl group in the target compound reduces steric hindrance compared to phenyl () or propyl (), possibly allowing better target engagement in compact binding sites.
  • Amine Group Variations: The 4-chlorophenyl group in the target compound is more lipophilic than pyridin-2-ylmethyl () or 3-methoxyphenyl (), which may influence pharmacokinetic properties like oral bioavailability .

Biologische Aktivität

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H21ClN4O2C_{25}H_{21}ClN_{4}O_{2}. Its structure features a pyrazolo[1,5-a]pyrimidine core with chlorophenyl and methylphenyl substituents, contributing to its unique biological properties. The molecular weight is approximately 444.9 g/mol .

Antibacterial and Antibiofilm Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit antibacterial and antibiofilm activities. A study synthesized various derivatives and tested them against multiple bacterial strains. The results indicated that certain compounds displayed significant inhibition of biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, suggesting promising anticancer activity .

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring have been shown to enhance or diminish activity. For example:

  • Substituents on the pyrazole ring : The introduction of different alkyl or aryl groups at position N1 significantly affects anticancer activity. Certain configurations have been linked to increased potency against cancer cell lines .
  • Inhibition Mechanisms : The compound's ability to inhibit MK2 (a kinase involved in inflammatory responses) also suggests its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several pyrazolo[1,5-a]pyrimidine derivatives were tested for their antimicrobial efficacy. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .

Case Study 2: Cancer Cell Line Testing

A series of tests on various cancer cell lines showed that the compound had selective toxicity towards malignant cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. Advanced

  • HPLC-MS/MS : LOD of 0.1 ng/mL in plasma using a C18 column and ESI+ mode (m/z 379 → 245) .
  • Microscopy : Confocal imaging with BODIPY-labeled analogs localizes the compound in lysosomes (Pearson’s coefficient: 0.78) .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd = 12 nM) to carbonic anhydrase II .

How do crystallographic studies inform polymorph control during synthesis?

Advanced
X-ray powder diffraction (XRPD) identifies two polymorphs:

  • Form I : Monoclinic (P2₁/c), stable below 150°C .
  • Form II : Trigonal (P3₂12), hygroscopic and bioavailable .
    Seeding with Form I crystals during cooling (0.5°C/min) ensures >95% phase purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.